2-Naphthoylethyltrimethylammonium

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFHUGCXEAQKRZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953164 |

Source

|

| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31059-54-8 |

Source

|

| Record name | 2-Naphthoylethyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Naphthoylethyltrimethylammonium mechanism of action

Technical Guide: 2-(α-Naphthoyl)ethyltrimethylammonium ( -NETA) Mechanism of Action

Executive Summary

This guide details the pharmacological profile, mechanism of action, and experimental utility of 2-(α-naphthoyl)ethyltrimethylammonium (commonly referred to as

This document is structured for researchers requiring a precise method to deplete neuronal acetylcholine pools without directly damaging the synaptic architecture, providing a "chemical knockout" of cholinergic transmission.

Chemical Identity & Structural Pharmacology

Structure-Activity Relationship (SAR)

The potency of

-

Trimethylammonium Head (Cationic): Mimics the choline substrate, allowing initial electrostatic attraction to the anionic sub-site of ChAT.

- -Naphthoyl Group (Hydrophobic/Steric): A bulky bicyclic aromatic ring linked via a keto-ethyl spacer. This group occupies a hydrophobic pocket adjacent to the catalytic center.

Comparative Potency (SAR Table):

The position of the naphthyl attachment is critical for affinity. The

| Compound | Abbreviation | Target | IC50 ( | Selectivity Profile |

| 2-(α-naphthoyl)ethyltrimethylammonium | ChAT | ~9.0 | High (Low affinity for AChE) | |

| 2-(β-naphthoyl)ethyltrimethylammonium | ChAT | ~76.0 | Moderate | |

| (2-benzoylethyl)trimethylammonium | BETA | ChAT | ~3.1 | High (Varies by tissue source) |

| Naphthylvinylpyridine | NVP | ChAT | 0.1 - 1.0 | High (Often photo-instable) |

Note: While NVP derivatives are more potent,

Mechanism of Action: Kinetic Inhibition

pseudo-reversible, non-competitive inhibitorBinding Kinetics

Unlike simple competitive inhibitors that displace choline solely by concentration,

-

Non-Competitive Inhibition: Kinetic studies demonstrate that

-NETA inhibition cannot be overcome simply by increasing the concentration of substrates (Choline or Acetyl-CoA). This suggests it binds to an allosteric hydrophobic domain or stabilizes an inactive enzyme conformation. -

Slow-Onset / Pseudo-Reversibility: When pre-incubated with the enzyme in the absence of substrates, inhibition deepens and becomes resistant to reversal by dialysis.[1] This implies a slow dissociation rate (

), effectively "locking" the enzyme in an inhibited state during the timeframe of typical physiological experiments.

Pathway Visualization

The following diagram illustrates the interference of

Caption:

Experimental Validation: The Fonnum Method

To validate the activity of

The Fonnum Method (liquid cation exchange) is the gold standard for high sensitivity.

Reagents & Preparation

-

Substrate Mix: [1-14C]Acetyl-CoA (specific activity ~50 mCi/mmol) + Choline Chloride (10 mM).

-

Inhibitor:

-NETA (dissolved in water/buffer). Prepare serial dilutions (1 -

ChE Blocker: Eserine (Physostigmine) sulfate (0.1 mM). Critical: Prevents degradation of newly synthesized ACh.

-

Extraction Buffer: Sodium Tetraphenylboron (Kalignost) in ketone (3-heptanone or acetonitrile).

Protocol Workflow

-

Homogenization: Prepare tissue (e.g., brain striatum or placenta) homogenate in EDTA-Triton buffer (Triton X-100 releases membrane-bound ChAT).

-

Pre-Incubation: Incubate enzyme source with

-NETA for 10-15 minutes at 37°C before adding substrates. This allows the slow-onset inhibition to establish. -

Reaction: Add Substrate Mix ([14C]AcCoA + Choline). Incubate for 15 minutes at 37°C.

-

Termination & Extraction:

-

Wash: A phosphate buffer wash removes unreacted Choline, leaving only the acetylated product (ACh) in the organic phase.

-

Quantification: Transfer organic phase to scintillation fluid and count (CPM).

Assay Visualization

Caption: Workflow for the Fonnum radiometric assay.

Physiological Implications & Safety

Neuronal Impact

-

ACh Depletion: Application of

-NETA leads to a progressive decline in acetylcholine release. Unlike receptor antagonists (which block the signal immediately), -

Selectivity: At concentrations < 50

M,

Handling Precautions

-

Stability:

-NETA is relatively stable in aqueous solution at neutral pH, unlike its vinyl-pyridine counterparts which degrade in light. -

Toxicity: As a quaternary ammonium compound, it does not cross the blood-brain barrier (BBB) efficiently if administered systemically. For CNS studies, it requires direct injection (ICV) or use in ex vivo slice preparations.

References

-

Sastry, B. V., et al. (1988). "2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase."[1] Journal of Pharmacology and Experimental Therapeutics, 245(1), 72-80.[1]

-

Rowell, P. P., & Sastry, B. V. (1978). "(2-Benzoylethyl)trimethylammonium chloride: a new, selective and stable inhibitor of human placental choline acetyltransferase."[5] Journal of Pharmacology and Experimental Therapeutics, 205(3), 624-634.[5]

-

Fonnum, F. (1975). "A rapid radiochemical method for the determination of choline acetyltransferase." Journal of Neurochemistry, 24(2), 407-409.

-

Wiktelius, D., et al. (2020).[3] "In Situ Assembly of Choline Acetyltransferase Ligands by a Hydrothiolation Reaction Reveals Key Determinants for Inhibitor Design." Angewandte Chemie, 59(48).

Sources

- 1. 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of the choline acetyltransferase inhibitor (2-benzoylethyl)-trimethylammonium iodide (BETA) on human placental prostaglandin release and phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2-Benzoylethyl)trimethylammonium chloride: a new, selective and stable inhibitor of human placental choline acetyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Choline Acetyltransferase Inhibitor Properties of α-NETA

This guide provides a comprehensive technical overview of α-Naphthoylethyltrimethylammonium (α-NETA), a selective and potent inhibitor of Choline Acetyltransferase (ChAT). It is intended for researchers, scientists, and drug development professionals working within the fields of neuroscience, pharmacology, and cholinergic system research. This document delves into the inhibitor's mechanism of action, physicochemical properties, and detailed protocols for its experimental characterization.

Introduction: The Significance of a Selective ChAT Inhibitor

Choline Acetyltransferase (ChAT, EC 2.3.1.6) is the sole enzyme responsible for the biosynthesis of the neurotransmitter acetylcholine (ACh) from its precursors, choline and acetyl-coenzyme A (acetyl-CoA).[1] As the defining enzyme of cholinergic neurons, ChAT is a critical regulator of synaptic transmission throughout the central and peripheral nervous systems.[1] Dysregulation of the cholinergic system is a well-established hallmark of neurodegenerative disorders such as Alzheimer's disease, characterized by a significant loss of cholinergic neurons and reduced ChAT activity.[2]

While therapeutic strategies have historically focused on inhibiting acetylcholinesterase (AChE) to prolong the action of existing ACh, direct modulation of ChAT offers a powerful research tool to probe the dynamics of cholinergic signaling.[2] A potent, selective, and stable inhibitor allows for the controlled reduction of ACh synthesis, enabling studies on the functional consequences of cholinergic deficits in various experimental models. α-NETA (2-(α-naphthoyl)ethyltrimethylammonium) has been identified as such a tool, providing researchers with a means to investigate the intricate roles of acetylcholine in health and disease.[3][4] This guide serves to consolidate the key technical information required to effectively utilize α-NETA in a research setting.

Physicochemical and Fluorescent Properties

α-NETA is a quaternary ammonium compound distinguished by a naphthyl moiety, which is not only crucial for its inhibitory activity but also imparts useful fluorescent properties.[3][4] Its structure and key properties are summarized below.

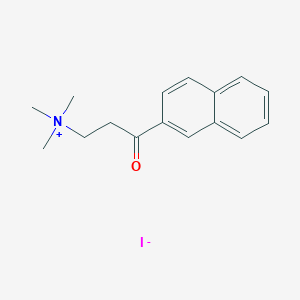

Chemical Structure

The chemical structure of α-NETA, trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium iodide, is a key determinant of its interaction with the ChAT enzyme.

Caption: Chemical structure of α-NETA.

Table 1: Physicochemical and Fluorescent Properties of α-NETA

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide | |

| CAS Number | 31059-54-8 | |

| Molecular Formula | C₁₆H₂₀INO | [5] |

| Molecular Weight | 369.24 g/mol | [5] |

| Fluorescence | Excitation: 255, 297 nm; Emission: 437 nm | [5] |

| Solubility | Soluble in DMSO to 100 mM | |

Mechanism of Action: Noncompetitive and Pseudo-Reversible Inhibition

Understanding the precise mechanism of inhibition is paramount for designing and interpreting experiments. Seminal work has characterized α-NETA as a highly selective, noncompetitive, and pseudo-reversible inhibitor of ChAT.[3]

Noncompetitive Inhibition

When α-NETA and the enzyme's substrates (choline and acetyl-CoA) are added simultaneously to the reaction, α-NETA demonstrates noncompetitive inhibition kinetics.[3] This indicates that α-NETA does not bind to the same active site as either choline or acetyl-CoA. Instead, it is believed to bind to an allosteric site on the enzyme, inhibiting its catalytic activity regardless of whether the substrates are bound. This is a crucial distinction from competitive inhibitors, whose effects can be overcome by increasing substrate concentration.

Pseudo-Reversible (Slowly Reversible) Inhibition

The reversibility of α-NETA's inhibition is dependent on the experimental conditions.

-

With Substrates Present: When substrates are present from the start of the reaction, the inhibition appears reversible, and its potency is independent of the enzyme concentration.[3]

-

Without Substrates (Pre-incubation): If ChAT is pre-incubated with α-NETA before the addition of substrates, the degree of inhibition is significantly higher and becomes effectively irreversible by methods such as dialysis.[3][4]

This behavior suggests a "pseudo-reversible" or slowly reversible mechanism. It is hypothesized that α-NETA initially binds to the enzyme reversibly. However, in the absence of substrates, this initial complex can undergo a conformational change, leading to a much tighter, near-irreversible interaction. The presence of substrates appears to protect the enzyme from this secondary conformational shift. This insight is critical for experimental design, as pre-incubation protocols can be used to maximize inhibitory potency.

Caption: Mechanism of ChAT inhibition by α-NETA.

Inhibitory Potency and Selectivity

α-NETA is a potent inhibitor of ChAT with high selectivity over other key enzymes in the cholinergic system. It is important to note that different studies have reported varying IC₅₀ values, which may be attributable to differences in assay conditions, enzyme source (e.g., species, recombinant vs. native), and purity.

-

A foundational study reported an IC₅₀ of 9 µM for α-NETA against ChAT.[3]

-

A more recent study utilizing purified recombinant human ChAT reported a significantly more potent IC₅₀ of 88 nM .[2]

This latter study also quantified the inhibitor's selectivity, finding it to be approximately 388-fold more selective for ChAT than for AChE and 378-fold more selective than for butyrylcholinesterase (BuChE).[2] This high degree of selectivity is a major advantage, as it minimizes off-target effects on acetylcholine degradation, ensuring that the observed experimental outcomes are primarily due to the inhibition of ACh synthesis.

Table 2: Inhibitory Potency and Selectivity of α-NETA

| Target Enzyme | IC₅₀ Value | Selectivity vs. ChAT | Reference(s) |

|---|---|---|---|

| Choline Acetyltransferase (ChAT) | 9 µM | - | [3] |

| Choline Acetyltransferase (ChAT) | 88 nM | - | [2] |

| Acetylcholinesterase (AChE) | 300 µM | ~3,400x (vs. 88 nM) | [5] |

| Acetylcholinesterase (AChE) | 34.18 µM | ~388x (vs. 88 nM) | [2] |

| Butyrylcholinesterase (BuChE) | 84 µM | ~955x (vs. 88 nM) | [5] |

| Butyrylcholinesterase (BuChE) | 33.30 µM | ~378x (vs. 88 nM) |[2] |

Experimental Protocol: Determination of α-NETA IC₅₀

This section provides a generalized, self-validating protocol for determining the IC₅₀ of α-NETA against ChAT. This protocol is based on a standard colorimetric assay principle and incorporates best practices derived from the known mechanism of α-NETA.

Principle

ChAT catalyzes the reaction between choline and acetyl-CoA to produce acetylcholine (ACh) and Coenzyme A (CoA). The free sulfhydryl group on CoA can be detected by a chromogenic agent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product (TNB²⁻) that absorbs light at 412 nm. The rate of color formation is directly proportional to ChAT activity.

Materials and Reagents

-

Purified ChAT enzyme (recombinant human ChAT recommended for consistency)

-

α-NETA stock solution (e.g., 10 mM in DMSO)

-

Phosphate Buffer (e.g., 50 mM, pH 7.4)

-

Choline Chloride

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

DTNB (Ellman's Reagent)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology

Caption: Experimental workflow for IC₅₀ determination of α-NETA.

-

Reagent Preparation:

-

Prepare a serial dilution of α-NETA in phosphate buffer to achieve final assay concentrations spanning at least 4-5 orders of magnitude (e.g., from 1 nM to 100 µM). Include a vehicle control (buffer + equivalent % DMSO).

-

Prepare a substrate master mix containing choline chloride and acetyl-CoA in phosphate buffer.

-

Prepare a DTNB solution in phosphate buffer.

-

-

Enzyme & Inhibitor Pre-incubation (Self-Validating Step):

-

Rationale: Based on the pseudo-reversible mechanism, pre-incubating the enzyme with the inhibitor in the absence of substrates will yield the most potent and consistent inhibition.

-

To each well of a 96-well plate, add a fixed amount of ChAT enzyme.

-

Add the corresponding α-NETA dilution or vehicle control to the wells.

-

Incubate the plate for 15-30 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

To initiate the enzymatic reaction, add the substrate master mix and DTNB to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 412 nm in a kinetic mode (e.g., one reading every 60 seconds for 15-30 minutes).

-

-

Control Experiments (Trustworthiness):

-

No-Enzyme Control: Wells containing all components except ChAT to determine the rate of non-enzymatic reaction.

-

No-Substrate Control: Wells containing the enzyme and inhibitor but no acetyl-CoA or choline to ensure no background activity.

-

Positive Control: A known ChAT inhibitor (if available) can be run in parallel to validate the assay setup.

-

-

Data Analysis:

-

For each concentration of α-NETA, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.

-

Subtract the slope of the no-enzyme control from all other rates.

-

Normalize the data by expressing the inhibited rates as a percentage of the rate from the vehicle control (100% activity).

-

Plot the percent activity against the logarithm of the α-NETA concentration.

-

Fit the resulting dose-response curve using a nonlinear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.

-

Applications in Research

As a selective inhibitor, α-NETA is a valuable pharmacological tool for:

-

Investigating Cholinergic Pathways: Studying the downstream cellular and systemic effects of reduced acetylcholine synthesis in neuronal and non-neuronal tissues.

-

Disease Modeling: Creating acute models of cholinergic hypofunction to mimic conditions seen in early-stage neurodegenerative diseases.[6][7]

-

Fluorescent Labeling: The intrinsic fluorescence of the naphthyl moiety allows for its potential use in fluorescence-based binding assays or for visualizing the localization of the inhibitor in cellular preparations.[4][5]

-

Probing Enzyme Structure: Its unique noncompetitive and pseudo-reversible binding mechanism can be used to study the allosteric regulation and conformational dynamics of the ChAT enzyme.

Conclusion

α-NETA is a potent, selective, and mechanistically unique inhibitor of choline acetyltransferase. Its noncompetitive and slowly reversible mode of action, coupled with its high selectivity and fluorescent properties, makes it a superior research tool for the precise investigation of the cholinergic system. A thorough understanding of its properties and the application of methodologically sound protocols, such as those outlined in this guide, are essential for generating reliable and interpretable data in the study of acetylcholine neurobiology.

References

-

Sastry, B. V., Jaiswal, N., Owens, L. K., Janson, V. E., & Moore, R. D. (1988). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase. Journal of Pharmacology and Experimental Therapeutics, 245(1), 72–80. [Link]

-

Darreh-Shori, T., et al. (2016). Novel ligands of Choline Acetyltransferase designed by in silico molecular docking, hologram QSAR and lead optimization. Scientific Reports, 6, 31587. [Link]

-

Sastry, B. V., Jaiswal, N., & Owens, L. K. (1990). Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds. Journal of medicinal chemistry, 33(2), 540–545. [Link]

-

Fluorescent assay for acetylcholinesterase activity and inhibitor screening based on lanthanide organic/inorganic hybrid materials. (2024). Anal. Methods, 16(5), 659-666. [Link]

-

Rowell, P. P., & Sastry, B. V. (1981). Effects of choline acetyltransferase inhibitors on the growth and differentiation of mouse neuroblastoma cells in culture. Life sciences, 29(10), 1017–1023. [Link]

-

Nunes-Tavares, N., et al. (2012). Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. Journal of Biological Chemistry, 287(23), 19377–19385. [Link]

-

Biocompare. Anti-choline acetyltransferase Antibody Products. Biocompare. [Link]

-

Sastry, B. V., & Yeleswaram, K. (1994). Effect of the choline acetyltransferase inhibitor (2-benzoylethyl)-trimethylammonium iodide (BETA) on human placental prostaglandin release and phospholipase A2 activity. Placenta, 15(3), 305–314. [Link]

-

Sterling, G. H., et al. (1991). Inhibition of brain choline acetyltransferase in vivo: (E)-1-methyl-4-(1-naphthylvinyl)-1,2,3,6-tetrahydropyridine hydrochloride (B115), a depot form of a potent inhibitor. Toxicology and applied pharmacology, 107(2), 336–343. [Link]

-

ResearchGate. Acetylcholinesterase inhibitory activity (IC 50 values) of the isolated alkaloids. ResearchGate. [Link]

-

Wikipedia. Acetylcholinesterase inhibitor. Wikipedia. [Link]

-

Wikipedia. Choline acetyltransferase. Wikipedia. [Link]

-

Mello, F. G., et al. (2012). Inhibition of choline acetyltransferase as a mechanism for cholinergic dysfunction induced by amyloid-β peptide oligomers. Journal of Biological Chemistry, 287(23), 19377-19385. [Link]

Sources

- 1. Choline acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. Novel ligands of Choline Acetyltransferase designed by in silico molecular docking, hologram QSAR and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of choline acetyltransferase as a mechanism for cholinergic dysfunction induced by amyloid-β peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(α-Naphthoyl)ethyltrimethylammonium Iodide: A Selective Choline Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA), a selective and fluorescent inhibitor of choline acetyltransferase (ChAT). The document delves into its chemical structure, physicochemical properties, and a plausible synthetic route. A significant focus is placed on its mechanism of action as a pseudo-reversible inhibitor of ChAT and its selectivity profile against other key enzymes in the cholinergic system. Furthermore, this guide outlines detailed protocols for its characterization, including analytical quantification in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and its application in in vitro enzymatic assays. This whitepaper is intended to be a valuable resource for researchers in neuroscience, pharmacology, and drug development, providing the foundational knowledge and practical methodologies required to effectively utilize α-NETA as a tool to investigate the cholinergic system's role in health and disease.

Introduction: The Significance of Cholinergic System Modulation

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in a myriad of physiological processes, including learning, memory, attention, and muscle control.[1] Dysregulation of this system is a hallmark of several neurological and psychiatric disorders, such as Alzheimer's disease, myasthenia gravis, and certain psychiatric conditions.[2][3] Choline acetyltransferase (ChAT, EC 2.3.1.6) is the enzyme responsible for the synthesis of ACh from its precursors, choline and acetyl-CoA.[2] As such, inhibitors of ChAT are invaluable pharmacological tools for elucidating the intricate workings of the cholinergic system and for the potential development of novel therapeutics.

2-(α-Naphthoyl)ethyltrimethylammonium iodide, commonly referred to as α-NETA, has emerged as a significant research compound due to its selective inhibition of ChAT.[4] Its inherent fluorescence, a property conferred by the naphthyl moiety, provides an additional advantage for certain experimental applications. This guide aims to consolidate the current knowledge on α-NETA and provide practical insights into its synthesis, characterization, and application.

Molecular Profile of 2-(α-Naphthoyl)ethyltrimethylammonium Iodide

Chemical Structure and Properties

The chemical structure of 2-(α-naphthoyl)ethyltrimethylammonium iodide is characterized by a naphthalene ring linked to a quaternary ammonium head through a three-carbon chain containing a ketone group.

IUPAC Name: trimethyl-(3-naphthalen-1-yl-3-oxopropyl)azanium iodide[5] Synonyms: α-NETA, 2-(alpha-naphthoyl)ethyltrimethylammonium iodide[5] CAS Number: 115066-04-1[5]

Table 1: Physicochemical Properties of α-NETA

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀INO | [5] |

| Molecular Weight | 369.24 g/mol | [5] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

The presence of the quaternary ammonium group confers a permanent positive charge to the molecule, which generally limits its ability to cross the blood-brain barrier.[6]

Plausible Synthetic Route

Scheme 1: Proposed Synthesis of 2-(α-Naphthoyl)ethyltrimethylammonium Iodide

Caption: Proposed two-step synthesis of α-NETA via a Mannich reaction followed by quaternization.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(naphthalen-1-yl)-1-propanone hydrochloride (Intermediate)

This protocol is adapted from a similar synthesis.[7]

-

To a reaction flask, add 1-acetylnaphthalene (1 equivalent), paraformaldehyde (1.5 equivalents), and dimethylamine hydrochloride (1.5 equivalents).

-

Add formic acid to act as both a solvent and a catalyst.

-

Heat the reaction mixture to 80°C and stir for 5 hours.

-

After completion, cool the reaction mixture and add dichloromethane.

-

Induce crystallization by the dropwise addition of methyl tert-butyl ether at room temperature, followed by cooling to -10°C.

-

Filter the resulting solid to obtain the hydrochloride salt of the Mannich base.

Experimental Protocol: Synthesis of 2-(α-Naphthoyl)ethyltrimethylammonium iodide (α-NETA)

This protocol is based on the classic Menschutkin reaction.[8]

-

Dissolve the synthesized 3-(dimethylamino)-1-(naphthalen-1-yl)-1-propanone hydrochloride in a suitable polar aprotic solvent (e.g., acetone or acetonitrile).

-

Neutralize the hydrochloride salt with a suitable base to free the tertiary amine.

-

Add a stoichiometric equivalent or a slight excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-40°C) for several hours.

-

The product, α-NETA, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration and wash with a cold solvent to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Fluorescence Properties

Estimated Fluorescence Properties:

-

Excitation Maximum (λex): ~280-320 nm

-

Emission Maximum (λem): ~330-380 nm

It is crucial for researchers to experimentally determine the precise fluorescence spectra of their synthesized α-NETA using a spectrofluorometer to ensure accurate application in fluorescence-based assays.

Mechanism of Action and Selectivity

Inhibition of Choline Acetyltransferase (ChAT)

α-NETA is a potent and selective inhibitor of choline acetyltransferase.[4] Understanding its mechanism of inhibition is critical for the design and interpretation of experiments.

-

Mode of Inhibition: α-NETA exhibits a noncompetitive mode of inhibition with respect to both acetyl-CoA and choline.[4]

-

Reversibility: The inhibition is described as pseudo-reversible or slowly reversible. This suggests that while the initial binding may be reversible, a subsequent conformational change or slow dissociation rate leads to a prolonged inhibitory effect.[4]

-

Potency: The half-maximal inhibitory concentration (IC₅₀) of α-NETA against ChAT has been reported to be approximately 9 µM.[6]

Caption: Schematic representation of ChAT inhibition by α-NETA.

Selectivity Profile

A key advantage of α-NETA as a pharmacological tool is its selectivity for ChAT over other enzymes involved in cholinergic neurotransmission, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). At concentrations where it effectively inhibits ChAT, α-NETA shows significantly less activity against these cholinesterases.[4] This selectivity is crucial for dissecting the specific roles of ACh synthesis in cellular and systemic processes, without the confounding effects of inhibiting ACh degradation.

Table 2: Selectivity of α-NETA

| Enzyme | Activity | Source |

| Choline Acetyltransferase (ChAT) | Potent Inhibitor (IC₅₀ ≈ 9 µM) | [6] |

| Acetylcholinesterase (AChE) | Weak Inhibitor/Activator at high concentrations | [4] |

| Butyrylcholinesterase (BChE) | Weak Inhibitor at high concentrations | [4] |

| Carnitine Acetyltransferase | Weak Inhibitor | [4] |

Analytical Methods for Quantification

Accurate quantification of α-NETA in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to its quaternary ammonium structure and expected low concentrations in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for sensitive and selective analysis.[12][13][14]

Sample Preparation

The permanent positive charge of α-NETA necessitates specific sample preparation techniques to ensure efficient extraction and minimize matrix effects.

Experimental Protocol: Solid-Phase Extraction (SPE) for α-NETA from Serum/Plasma

This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.

-

Sample Pre-treatment: Acidify the serum or plasma sample with a weak acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition a weak cation-exchange SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak acidic buffer to remove interfering substances, followed by a wash with a non-polar organic solvent (e.g., hexane) to remove lipids.

-

Elution: Elute α-NETA from the cartridge using a solvent mixture containing a strong counter-ion (e.g., ammonium formate) in a polar organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

-

Column: A reversed-phase C18 or a mixed-mode column is suitable for retaining the polar quaternary ammonium compound.[12][13]

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[15]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is required to detect the permanently charged α-NETA.

-

Detection Mode: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

-

Precursor Ion (Q1): The molecular ion of α-NETA ([M]⁺).

-

Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation of the precursor ion. The exact m/z values will need to be determined by direct infusion of a standard solution of α-NETA into the mass spectrometer.

-

Caption: A typical workflow for the quantification of α-NETA in biological samples using LC-MS/MS.

Applications in Cholinergic Research

The primary application of α-NETA is as a selective inhibitor of ChAT in in vitro and potentially ex vivo experimental settings. Its use allows researchers to investigate the consequences of reduced acetylcholine synthesis on various cellular and tissue functions.

In Vitro Choline Acetyltransferase Inhibition Assay

Experimental Protocol: Colorimetric ChAT Activity Assay

This protocol is based on the principle of measuring the production of Coenzyme A (CoA) during the synthesis of acetylcholine.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate buffer, pH 7.4.

-

Choline Chloride solution.

-

Acetyl-CoA solution.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

-

Purified or recombinant ChAT enzyme.

-

α-NETA stock solution (dissolved in a suitable solvent, e.g., water or DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, choline chloride, and DTNB to each well.

-

Add various concentrations of α-NETA to the test wells. For control wells (100% activity), add the vehicle solvent.

-

Add the ChAT enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding Acetyl-CoA to all wells.

-

Immediately measure the absorbance at 412 nm kinetically over a period of 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of α-NETA.

-

Determine the percentage of inhibition relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the α-NETA concentration to determine the IC₅₀ value.

-

Investigating Cholinergic Function in Cell Culture and Tissue Preparations

α-NETA can be applied to cell cultures (e.g., primary neurons, neuronal cell lines) or tissue homogenates to study the downstream effects of inhibiting ACh synthesis.[16] This can include investigating its impact on:

-

Neurotransmitter release.

-

Synaptic plasticity.

-

Cell survival and signaling pathways.

-

Gene expression.

Conclusion and Future Perspectives

2-(α-Naphthoyl)ethyltrimethylammonium iodide is a valuable and selective tool for the study of the cholinergic system. Its well-defined mechanism of action as a noncompetitive, pseudo-reversible inhibitor of choline acetyltransferase, coupled with its fluorescent properties, makes it a versatile compound for a range of experimental applications. The methodologies outlined in this guide for its synthesis, quantification, and use in enzymatic assays provide a solid foundation for researchers to incorporate α-NETA into their studies.

Future research could focus on the development of α-NETA analogs with improved cell permeability to enable in vivo studies targeting the central nervous system. Furthermore, the fluorescent properties of α-NETA could be further exploited for the development of high-throughput screening assays for novel ChAT inhibitors or for imaging applications in cells and tissues. As our understanding of the complexities of the cholinergic system in health and disease continues to grow, selective pharmacological tools like α-NETA will remain indispensable for driving new discoveries.

References

-

Ahn, K. C., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Journal of Chromatography B, 1215, 123562. [Link]

-

Al-Asmari, F., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed, 36495685. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Alkylation of Aldehydes and Ketones. [Link]

-

Patsnap Synapse. (2024). What are CHAT inhibitors and how do they work?. [Link]

-

D'Atri, V., et al. (2018). Liquid Chromatography–Tandem Mass Spectrometry Detection of the Quaternary Ammonium Compound Mebezonium as an Active Ingredient in T61. Journal of Analytical Toxicology, 42(8), 559-565. [Link]

-

AESAN. (n.d.). Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. [Link]

-

Yamamoto, S., et al. (2007). Occurrence and Mechanism of Fluorescence Enhancement of Polycyclic Aromatic Ketones. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 238-244. [Link]

- Google Patents. (n.d.). CN115745817A - Method for preparing 3- (dimethylamino) -1- (naphthalene-1-yl) -1-acetone hydrochloride.

-

Mello, F. G., et al. (2012). Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. Journal of Biological Chemistry, 287(23), 19565-19573. [Link]

-

Cummings, J. L. (2000). Cholinesterase Inhibitors: A New Class of Psychotropic Compounds. American Journal of Psychiatry, 157(1), 4-15. [Link]

-

Jiang, S., et al. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules, 27(19), 6333. [Link]

-

Al-Hasan, I., et al. (2023). Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors. ACS Chemical Neuroscience, 14(4), 656-668. [Link]

-

Wang, Y., et al. (2022). A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. Molecules, 27(13), 4239. [Link]

-

PubChem. (n.d.). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide. [Link]

-

Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]

-

Oshima, T., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5264-5278. [Link]

-

Kamal, M. A., et al. (2017). Discovery of novel choline acetyltransferase inhibitors using structure-based virtual screening. Scientific Reports, 7(1), 16287. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Alkylation of Aldehydes and Ketones. [Link]

-

Sastry, B. V., et al. (1988). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 72-80. [Link]

-

Guibert, P., et al. (2007). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. Applied Physics B, 88(1), 163-172. [Link]

-

ScienceMadness Discussion Board. (2012). The synthesis of 1 and 2-naphthols from Napththalene. [Link]

-

Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two.... [Link]...

-

Taylor & Francis. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. Molecular Crystals and Liquid Crystals, 755(1), 1-11. [Link]

-

Korb, J., & Kuszmann, J. (1966). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Acta Chimica Academiae Scientiarum Hungaricae, 50, 345-352. [Link]

-

Science of Synthesis. (n.d.). Protonation, Alkylation, Arylation, and Vinylation of Enolates. [Link]

-

Hsung, R. P., et al. (2005). Tandem Chain Extension–Iodomethylation Reactions: Formation of α-Functionalized γ-Keto Carbonyls. Organic Letters, 7(10), 1963-1966. [Link]

-

MDPI. (2021). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Molecules, 26(11), 3326. [Link]

-

Royal Society of Chemistry. (2018). N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. [Link]

-

ResearchGate. (2003). ChemInform Abstract: Novel Formaldehyde-Mediated Dimerization Reaction of N-Alkyl-1-naphthylamine Derivatives under Mild/Neutral Conditions. [Link]

-

Storr, H. E. (1975). FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. Thesis, Oklahoma State University. [Link]4/14068/Thesis-1975-S886f.pdf)

Sources

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are CHAT inhibitors and how do they work? [synapse.patsnap.com]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide | C16H20INO | CID 11957648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of novel choline acetyltransferase inhibitors using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN115745817A - Method for preparing 3- (dimethylamino) -1- (naphthalene-1-yl) -1-acetone hydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. toho.repo.nii.ac.jp [toho.repo.nii.ac.jp]

- 12. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. aesan.gob.es [aesan.gob.es]

- 16. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

Noncompetitive inhibition of ChAT by alpha-NETA

Technical Guide: Noncompetitive Inhibition of Choline Acetyltransferase (ChAT) by -NETA[1]

Executive Summary

This technical guide details the kinetic characterization of Choline Acetyltransferase (ChAT; EC 2.3.1.6) inhibition by (2-(alpha-Naphthyl)ethyl)trimethylammonium (

We provide a validated experimental framework using the Fonnum Radiochemical Method , the gold standard for defining

Part 1: Mechanistic Pharmacology

The Ordered Bi Bi Kinetic Mechanism

To understand the noncompetitive nature of

-

Acetyl-CoA binds to the free Enzyme (

) first, creating the -

Choline binds second to the

complex. -

Catalysis occurs, transferring the acetyl group.[2]

-

Acetylcholine and CoA are released.

The Inhibition Mode of -NETA

1-

Vs. Choline (Competitive):

-NETA competes directly with choline for the binding site on the -

Vs. Acetyl-CoA (Noncompetitive/Uncompetitive): Because

-NETA binds primarily to the intermediate complex (

In kinetic plots where Acetyl-CoA is the variable substrate, this manifests as Noncompetitive inhibition (specifically Mixed or Uncompetitive depending on secondary binding affinities), characterized by a decrease in

Pathway Visualization

The following diagram illustrates the Ordered Bi Bi mechanism and the specific entry point of

Figure 1: Kinetic pathway of ChAT showing the formation of the dead-end complex by

Part 2: Experimental Validation (The Fonnum Method)

The most reliable method to determine the

Reagents and Preparation

Buffer System:

-

50 mM Sodium Phosphate Buffer (pH 7.4).

-

Critical: Add 0.1 mM EDTA to chelate heavy metals that may inhibit ChAT non-specifically.

-

Stabilizer: 0.5 mg/mL BSA (Bovine Serum Albumin) to prevent enzyme adsorption to plasticware.

Substrates:

- -Acetyl-CoA (Specific Activity ~50 mCi/mmol).[1] Dilute with cold Acetyl-CoA to final specific activity of ~5 mCi/mmol.[1]

-

Choline Chloride ( recrystallized).

Inhibitor:

-

-NETA (dissolved in water/buffer).[1] Prepare serial dilutions (

Stopping/Extraction Solution:

-

Sodium Tetraphenylborate (Kalignost) in acetonitrile/toluene (or 3-heptanone).[1]

-

Function: Forms a hydrophobic ion pair with the quaternary ammonium of Acetylcholine, pulling it into the organic phase.

Step-by-Step Protocol

-

Enzyme Preparation:

-

Use purified human placental ChAT or brain homogenate (e.g., rat striatum).[1]

-

Self-Validation Step: Pre-incubate enzyme with 0.1% Triton X-100 if using crude homogenate to release latent enzyme from synaptosomes.

-

-

Reaction Setup (96-well or Microtube):

-

Incubation:

-

Incubate at 37°C for 15 minutes .

-

Linearity Check: Ensure <15% substrate conversion to maintain initial velocity (

) conditions.

-

-

Termination & Extraction:

-

Quantification:

-

Place tubes/plates in a Liquid Scintillation Counter (LSC).

-

Count for 2 minutes per sample.

-

Workflow Diagram

Figure 2: Workflow for the Fonnum Radiochemical Assay to determine ChAT activity.[1][6]

Part 3: Quantitative Benchmarks & Data Analysis[1]

Expected Kinetic Data

To confirm noncompetitive inhibition against Acetyl-CoA, you must construct Lineweaver-Burk (Double Reciprocal) plots .[1]

Experimental Setup for Noncompetitive Confirmation:

-

Fixed Substrate: Choline (Saturating, e.g., 10 mM).[1]

-

Variable Substrate: Acetyl-CoA (5, 10, 20, 50, 100

M).[1] -

Inhibitor:

-NETA (0, 10, 50

Data Interpretation Table:

| Parameter | Competitive Inhibition | Noncompetitive Inhibition (Target) | Observation with |

| Unchanged | Decreases | Decreases | |

| Increases | Unchanged | Unchanged (or slight decrease if Uncompetitive) | |

| L-B Plot Intersection | On Y-axis ( | On X-axis ( | Left of Y-axis (Intersect on X-axis) |

Calculating the Inhibition Constant ( )

For noncompetitive inhibition, the relationship is defined by:

Secondary Plot (Dixon Plot):

-

Plot

(Y-axis) vs. -

The lines should intersect at the X-axis.

-

Intersection Point:

.[1]

Typical Values:

-

: Typically in the range of 10 - 100

-

: Generally lower than

Part 4: Applications in Drug Development

Understanding the noncompetitive nature of

-

Allosteric Site Mapping: Since

-NETA binds the -

Multi-Target Drug Design: Naphthyl groups are privileged scaffolds.

-NETA derivatives are often screened for dual activity (e.g., ChAT inhibition + Acetylcholinesterase inhibition), although for therapeutic purposes (Alzheimer's), one usually seeks to activate ChAT or inhibit AChE.[1]

References

-

Sastry, B. V., & Sadavongvivad, C. (1978).[1][7] Cholinergic systems in non-nervous tissues.[7] Pharmacological Reviews, 30(1), 65-132.[1] Link

-

Fonnum, F. (1975).[8] A rapid radiochemical method for the determination of choline acetyltransferase.[8] Journal of Neurochemistry, 24(2), 407-409.[1] Link

-

Hersh, L. B., & Peet, M. (1977).[1][9] Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction. Journal of Biological Chemistry, 252(14), 4796-4802.[1][4][9] Link

-

Morris, D., Maneckjee, A., & Hebb, C. (1971).[1] The kinetic properties of human placental choline acetyltransferase. Biochemical Journal, 125(3), 857-863.[1] Link

Sources

- 1. all-trans-alpha-Carotene | C40H56 | CID 4369188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What are CHAT inhibitors and how do they work? [synapse.patsnap.com]

- 3. The kinetic properties of human placental choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. researchgate.net [researchgate.net]

- 6. A radiochemical method for the estimation of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cholinergic systems in non-nervous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid radiochemical method for the determination of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

The Role of α-NETA in Cholinergic System Research: An In-Depth Technical Guide

Introduction: Illuminating the Cholinergic System

The cholinergic system, a cornerstone of neural communication, governs a vast array of physiological processes, from muscle contraction and autonomic functions to higher-order cognitive operations like learning and memory.[1] Central to this system is the neurotransmitter acetylcholine (ACh), the synthesis of which is solely catalyzed by the enzyme choline acetyltransferase (ChAT).[2] Given its critical role, the modulation of ChAT activity presents a powerful strategy for dissecting the intricacies of cholinergic signaling and its dysfunction in various pathological states, including Alzheimer's disease.[2][3] This guide provides a comprehensive technical overview of 2-(α-naphthoyl)ethyltrimethylammonium iodide (α-NETA), a selective inhibitor of ChAT, and its application as a pivotal research tool for scientists and drug development professionals.

Alpha-NETA: A Molecular Probe for Cholinergic Research

Alpha-NETA is a synthetic, fluorescent compound recognized for its potent and selective inhibition of choline acetyltransferase.[4] Its unique properties make it an invaluable tool for creating precise and controlled models of cholinergic deficits, allowing researchers to explore the functional consequences of reduced acetylcholine synthesis.

Biochemical Properties and Mechanism of Action

Alpha-NETA, with the chemical formula C16H20INO, is a quaternary ammonium compound featuring a naphthyl group.[5] This structure is key to its inhibitory action on ChAT.

The inhibitory mechanism of α-NETA is nuanced and depends on the experimental conditions. It acts as a non-competitive inhibitor with respect to both choline and acetyl-CoA.[4] Critically, its interaction with ChAT can be described as pseudo-reversible or slowly reversible.

-

In the presence of substrates (Reversible Inhibition): When α-NETA is added to a reaction mixture containing both choline and acetyl-CoA, it acts as a reversible, non-competitive inhibitor.[4]

-

In the absence of substrates (Irreversible Inhibition): If ChAT is pre-incubated with α-NETA before the addition of its substrates, the inhibition becomes significantly more potent and is not reversible by dialysis. This suggests that α-NETA can form a stable, long-lasting complex with the enzyme in its substrate-free state.[4]

This dual-nature mechanism is a key experimental consideration. To achieve a transient and reversible reduction in ACh synthesis, α-NETA can be used in the presence of substrates. For creating a more sustained cholinergic deficit model, pre-incubation with the enzyme is the preferred method.

Diagram 1: The Cholinergic Synapse and the Site of α-NETA Action

Caption: α-NETA inhibits ChAT, the enzyme responsible for ACh synthesis in the presynaptic terminal.

Selectivity and Off-Target Considerations

A crucial aspect of any pharmacological tool is its selectivity. While α-NETA is a potent inhibitor of ChAT, it is essential to be aware of its effects on other components of the cholinergic system and beyond.

| Target Enzyme/Receptor | Inhibition/Activity | IC50 / EC50 | Reference |

| Choline Acetyltransferase (ChAT) | Inhibition | 9 µM | [4] |

| Acetylcholinesterase (AChE) | Activation | 360 µM (EC50) | [4] |

| Butyrylcholinesterase (ChE) | Weak Inhibition | 84 µM - 1100 µM | [4] |

| Carnitine Acetyltransferase | No significant effect | >100 µM | [4] |

| Muscarinic Receptors | No significant effect | >100 µM | [4] |

| Nicotinic Receptors | No significant effect | >100 µM | [4] |

| Chemokine-like receptor 1 (CMKLR1) | Antagonist | ~4.9 µM | [6] |

Table 1: Selectivity Profile of α-NETA.

The data clearly indicates that α-NETA is significantly more potent as a ChAT inhibitor than as a modulator of cholinesterases or cholinergic receptors. However, its activity as a CMKLR1 antagonist is noteworthy and must be considered when interpreting in vivo data, particularly in studies related to inflammation or immunology where CMKLR1 plays a role.[6][7][8] For experiments focused purely on the consequences of ChAT inhibition, it is crucial to use concentrations of α-NETA that are effective for ChAT but below the threshold for significant CMKLR1 antagonism.

Applications of α-NETA in Cholinergic System Research

In Vitro Studies: Probing Cholinergic Mechanisms

In cell culture and tissue preparations, α-NETA allows for the precise titration of cholinergic function.

-

Investigating Neurotransmitter Release: By inhibiting ACh synthesis, researchers can study the dynamics of vesicular ACh packaging, mobilization, and release.

-

Studying Synaptic Plasticity: In brain slice preparations, application of α-NETA can help elucidate the role of de novo ACh synthesis in forms of synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).

-

Alzheimer's Disease Research: Cultured neurons treated with amyloid-beta oligomers exhibit reduced ChAT activity.[3][9] α-NETA can be used as a positive control in such experiments to mimic this cholinotoxic effect and to screen for compounds that might protect ChAT from amyloid-beta-induced inhibition.

In Vivo Studies: Creating Models of Cholinergic Dysfunction

Systemic or localized administration of α-NETA to animal models provides a powerful method for studying the behavioral and physiological outcomes of cholinergic hypofunction. This approach offers an alternative to genetic knockouts or less specific pharmacological agents like muscarinic antagonists (e.g., scopolamine).[10]

-

Modeling Cognitive Deficits: Administration of α-NETA has been used to induce cognitive deficits in rodents, providing a platform to test nootropic or cognition-enhancing compounds.[11]

-

Studying the Cholinergic Basis of Behavior: By creating a transient and controlled cholinergic deficit, researchers can investigate the role of acetylcholine in specific behaviors such as attention, motivation, and anxiety.[1]

-

Investigating Neuroinflammatory Links: Given the dual action of α-NETA on both ChAT and CMKLR1, it can be a unique tool to explore the interplay between the cholinergic and immune systems in neuroinflammatory conditions.[12]

Diagram 2: Experimental Workflow for In Vivo Cholinergic Deficit Model

Caption: A typical workflow for inducing and evaluating a cholinergic deficit in rodents using α-NETA.

Experimental Protocols and Methodologies

The following protocols are provided as a guide and should be optimized for specific experimental systems.

Protocol 1: In Vitro ChAT Inhibition Assay

This protocol is designed to measure the inhibitory potency of α-NETA on purified or recombinant ChAT.

Principle: The activity of ChAT is measured by quantifying the production of its co-product, Coenzyme A (CoA). CoA reacts with a chromogenic reagent, such as 4,4'-dithiopyridine (DTDP), to produce a colored product that can be measured spectrophotometrically at 324 nm.[13][14]

Materials:

-

Recombinant or purified Choline Acetyltransferase (ChAT)

-

Acetyl-CoA

-

Choline Chloride

-

α-NETA

-

4,4'-dithiopyridine (DTDP)

-

Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of Acetyl-CoA, Choline, DTDP, and α-NETA in assay buffer. Create a serial dilution of α-NETA to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Reaction Setup (for Irreversible Inhibition): a. In a microplate, add 20 µL of ChAT enzyme solution to each well. b. Add 10 µL of α-NETA dilution or vehicle (for control) to the wells. c. Pre-incubate the plate for 10-15 minutes at room temperature. This step is crucial for allowing α-NETA to bind to the enzyme in the absence of substrates.

-

Initiate Reaction: a. Prepare a substrate master mix containing Acetyl-CoA, Choline, and DTDP in assay buffer. b. Add 170 µL of the substrate master mix to each well to start the reaction.

-

Measurement: Immediately begin reading the absorbance at 324 nm every minute for 20-30 minutes. The rate of increase in absorbance is proportional to the ChAT activity.

-

Data Analysis: a. Calculate the reaction rate (V) for each concentration of α-NETA. b. Plot the percentage of inhibition against the log concentration of α-NETA. c. Fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation:

-

Why pre-incubate? As established, pre-incubation without substrates allows for the slowly reversible/irreversible binding of α-NETA, providing a more accurate measure of its maximal inhibitory potential.[4]

-

Controls: Include "no enzyme" controls to account for any background reaction and "no inhibitor" (vehicle) controls to determine 100% enzyme activity.

Protocol 2: In Vivo Administration for Cholinergic Deficit Model

This protocol describes the systemic administration of α-NETA to mice to induce a transient cholinergic deficit.

Materials:

-

α-NETA

-

Vehicle solution (e.g., sterile 0.9% saline or a solubilizing agent like 10% Captisol/SBE-β-CD if solubility is an issue).[6]

-

Experimental animals (e.g., 8-week-old male C57BL/6J mice).[7]

-

Standard animal handling and injection equipment.

Procedure:

-

Dose Preparation: Dissolve α-NETA in the chosen vehicle to the desired concentration. Doses between 3 mg/kg and 10 mg/kg have been used in literature for various models.[11][15] The final injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

-

Administration: Administer the α-NETA solution or vehicle via intraperitoneal (i.p.) injection.

-

Behavioral Testing: The timing of behavioral testing post-injection is critical and depends on the desired effect and the specific test. For acute effects on cognition, testing might commence 30-60 minutes post-injection. For longer-term studies, daily injections may be required.[15]

-

Post-Mortem Analysis: At the end of the study, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected for biochemical analysis (see Protocol 3).

Causality and Self-Validation:

-

Why choose i.p. injection? Intraperitoneal injection allows for rapid systemic distribution of the compound.

-

Dose-Response: It is essential to perform a dose-response study to determine the optimal dose of α-NETA that produces the desired level of cognitive impairment without causing overt motor deficits or toxicity.

-

Vehicle Control: A vehicle-treated group is mandatory to control for any effects of the injection procedure or the vehicle itself.

Protocol 3: Measurement of Acetylcholine Levels Post-α-NETA Treatment

This protocol outlines the measurement of ACh from brain tissue homogenates using commercially available assay kits or HPLC.

Principle: ACh levels in tissue are often low and rapidly degraded by acetylcholinesterase upon tissue disruption.[16] Therefore, rapid tissue processing and inhibition of AChE are critical. Measurement can be achieved via colorimetric/fluorometric kits or more sensitive methods like HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[16][17]

Materials:

-

Brain tissue from control and α-NETA-treated animals.

-

Homogenization buffer containing an AChE inhibitor (e.g., physostigmine or neostigmine).

-

Centrifuge.

-

Acetylcholine Assay Kit (e.g., Abcam ab65345, Cell Biolabs) or access to an HPLC-ECD/LC-MS system.[17]

Procedure:

-

Tissue Homogenization: a. Rapidly dissect the brain region of interest (e.g., hippocampus) on ice. b. Homogenize the tissue in ice-cold homogenization buffer containing an AChE inhibitor.

-

Sample Preparation: a. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. b. Collect the supernatant, which contains the ACh.

-

Quantification (Using a Kit): a. Follow the manufacturer's protocol. Typically, this involves adding the sample to a reaction mixture where ACh is hydrolyzed by AChE to produce choline. b. Choline is then oxidized by choline oxidase to produce H2O2, which reacts with a probe to generate a colorimetric or fluorometric signal. c. Quantify the signal using a microplate reader and compare it to a standard curve of known ACh concentrations.

-

Quantification (Using HPLC-ECD/LC-MS): a. This is a more sensitive method, often required for detecting the low nanomolar concentrations of ACh in the brain.[16] b. The sample is injected into the HPLC system for separation, followed by electrochemical or mass spectrometric detection for highly specific quantification.

Causality and Self-Validation:

-

Why use an AChE inhibitor? To prevent the rapid breakdown of ACh after tissue homogenization, ensuring an accurate measurement of the endogenous levels at the time of collection.

-

Standard Curve: A fresh standard curve must be run with every assay to ensure accurate quantification.

-

Validation: The results from this assay directly validate the effectiveness of the in vivo α-NETA administration by confirming a reduction in ACh levels in the brains of treated animals compared to controls.

Conclusion

Alpha-NETA has established itself as a potent and selective tool for the experimental manipulation of the cholinergic system. Its unique, condition-dependent inhibitory mechanism on choline acetyltransferase allows for both transient and sustained reductions in acetylcholine synthesis. While researchers must remain cognizant of its off-target effects, particularly on CMKLR1, careful experimental design and dose selection can isolate its impact on the cholinergic system. From elucidating the fundamental mechanisms of neurotransmission in vitro to modeling the cognitive deficits seen in neurodegenerative diseases in vivo, α-NETA remains an indispensable compound in the arsenal of the modern neuroscientist.

References

-

Mineur, Y. S., & Picciotto, M. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neurochemistry, 167(1), 3-15. [Link]

-

Parsey, R. V., & Schidin, M. S. (2006). Second-by-second measurement of acetylcholine release in prefrontal cortex. Journal of Neurochemistry, 99(6), 1637-1646. [Link]

-

Pandey, P., Sivalingam, V., & D'Souza, L. (2017). Discovery of novel choline acetyltransferase inhibitors using structure-based virtual screening. Scientific Reports, 7(1), 16215. [Link]

-

PubChem. (n.d.). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide. National Center for Biotechnology Information. [Link]

-

Peng, Y., Li, H., Liu, F., Wang, W., & Zhang, Q. (2023). CMKLR1 antagonist alpha-NETA protects against diabetic nephropathy in mice. Kidney & Blood Pressure Research, 48(1), 364-375. [Link]

-

Peng, Y., Li, H., Liu, F., Wang, W., & Zhang, Q. (2023). CMKLR1 Antagonist Alpha-NETA Protects against Diabetic Nephropathy in Mice. Kidney & Blood Pressure Research, 48(1), 364-375. [Link]

-

Mineur, Y. S., & Picciotto, M. R. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Journal of Neurochemistry, 167(1), 3-15. [Link]

-

Bales, K. R., Tzavara, E. T., Wu, S., Wade, M. R., Bymaster, F. P., Paul, S. M., & DeMattos, R. B. (2006). Cholinergic dysfunction in a mouse model of Alzheimer disease is reversed by an anti-A beta antibody. The Journal of clinical investigation, 116(3), 825–832. [Link]

-

Physics World. (2024, August 20). Could targeted alpha therapy help treat Alzheimer’s disease?[Link]

-

Assay Genie. (n.d.). Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) (MAES0101). [Link]

-

Elabscience. (n.d.). Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) (E-BC-K125-S). [Link]

-

Cell Biolabs, Inc. (n.d.). Acetylcholine Assay Kit (Colorimetric). [Link]

-

Nakatsuka, A., Satoh, T., & Hakamata, W. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PLoS One, 16(10), e0258193. [Link]

-

Rowell, P. P., & Chaturvedi, A. K. (1988). 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase. The Journal of pharmacology and experimental therapeutics, 245(1), 72–80. [Link]

-

Espinoza, S., Manzini, M. C., & Gainetdinov, R. R. (2018). Identification of TAAR5 Agonist Activity of Alpha-NETA and Its Effect on Mismatch Negativity Amplitude in Awake Rats. ACS chemical neuroscience, 9(5), 988-995. [Link]

-

Zabel, B. A., Wang, Y., Lewén, S., Berahovich, R. D., Penfold, M. E., Zhang, P., ... & Schall, T. J. (2013). A novel CMKLR1 small molecule antagonist suppresses CNS autoimmune inflammatory disease. PloS one, 8(11), e81134. [Link]

-

Nunes-Tavares, N., Santos, L. E., Stutz, B. A., & De Mello, F. G. (2012). Inhibition of choline acetyltransferase as a mechanism for cholinergic dysfunction induced by amyloid-β peptide oligomers. The Journal of biological chemistry, 287(23), 19377–19385. [Link]

-

Decourt, B., Lahiri, D. K., & Sabbagh, M. N. (2017). Targeting Tumor Necrosis Factor Alpha for Alzheimer's Disease. Current Alzheimer research, 14(5), 565-579. [Link]

-

Nunes-Tavares, N., Santos, L. E., Stutz, B. A., & De Mello, F. G. (2012). Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers. The Journal of biological chemistry, 287(23), 19377–19385. [Link]

-

Ji, Y., Wang, Y., Ma, Y., & Wang, H. (2022). Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression. Frontiers in Endocrinology, 13, 1058145. [Link]

-

Decker, M. W. (1987). Animal models of Alzheimer's disease: experimental cholinergic denervation. Behavioural brain research, 26(1), 69-77. [Link]

-

Wang, Y., Li, H., Liu, F., & Zhang, Q. (2022). Alpha-NETA, as a CMKLR1 Small Molecule Antagonist, Protects against Renal Ischemia Reperfusion Injury in Mice. Protein and peptide letters, 29(11), 962–970. [Link]

Sources

- 1. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel choline acetyltransferase inhibitors using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of choline acetyltransferase as a mechanism for cholinergic dysfunction induced by amyloid-β peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide | C16H20INO | CID 11957648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression [frontiersin.org]

- 7. CMKLR1 Antagonist Alpha-NETA Protects against Diabetic Nephropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-NETA, as a CMKLR1 Small Molecule Antagonist, Protects against Renal Ischemia Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Choline Acetyltransferase as a Mechanism for Cholinergic Dysfunction Induced by Amyloid-β Peptide Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal models of Alzheimer's disease: experimental cholinergic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease | PLOS One [journals.plos.org]

- 13. assaygenie.com [assaygenie.com]

- 14. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]

- 15. CMKLR1 Antagonist Alpha-NETA Protects against Diabetic Nephropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

The Impact of N-Alkylation on the Potency of α-Ethylphenethylamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the structure-activity relationships (SAR) of α-ethylphenethylamine analogs, with a specific focus on how the degree of N-alkylation—from primary to tertiary amines—modulates their potency at key monoamine transporters. As the neurochemical effects of phenethylamines are of significant interest in drug development and neuroscience, understanding these structural nuances is critical for designing compounds with desired pharmacological profiles. This guide will provide a detailed comparison of the potency of these analogs, outline the experimental protocols for their evaluation, and discuss the underlying signaling pathways.

While the term "alpha-NETA" is not a standard nomenclature in publicly available pharmacological literature, this guide will address the core of the implied topic: the comparison of α-ethyl-N-ethyl-amphetamine (a tertiary amine) and its analogs. We will delve into the known pharmacology of a representative series of compounds: α-ethylphenethylamine (AEPEA; a primary amine), N-methyl-α-ethylphenethylamine (MEPEA; a secondary amine), and N,α-diethylphenethylamine (DEPEA; a tertiary amine).

The Phenethylamine Backbone: A Scaffold for Psychoactivity

The phenethylamine core structure is the foundation for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and psychedelics. Modifications to this basic scaffold can dramatically alter a compound's affinity and efficacy at various neuronal targets, primarily the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as G-protein coupled receptors (GPCRs) such as dopamine D2 and serotonin 5-HT2A receptors.

Two key structural modifications that profoundly influence the pharmacological profile of phenethylamines are α-alkylation and N-alkylation. The addition of an α-ethyl group, as seen in the compounds discussed here, generally enhances stimulant properties and metabolic stability compared to the parent phenethylamine. The focus of this guide, however, is the impact of substitutions on the terminal amine group.

Structure-Activity Relationships: The Role of N-Alkylation

The degree of N-alkylation on the phenethylamine scaffold is a critical determinant of a compound's potency and its mechanism of action (i.e., whether it acts as a substrate/releaser or a reuptake inhibitor).

From Primary to Secondary Amines: A Shift in Potency

Generally, N-methylation of a primary amine phenethylamine (e.g., amphetamine to methamphetamine) tends to increase its potency as a monoamine releaser. This is also observed in the α-ethyl series. While direct comparative studies are limited, available data suggests that N-methyl-α-ethylphenethylamine (MEPEA) is a potent releaser at catecholamine transporters.

The Introduction of a Tertiary Amine: A Divergence in Activity

The transition from a secondary to a tertiary amine often leads to a more complex pharmacological profile. Increased steric bulk on the nitrogen atom can significantly impact the interaction with monoamine transporters. For instance, N,α-diethylphenethylamine (DEPEA) demonstrates a divergence in its activity at DAT and NET. It acts as a full and efficacious releaser at the norepinephrine transporter, while exhibiting only weak partial release at the dopamine transporter[1]. This suggests that the larger N,N-diethyl substitution is less readily accommodated by the dopamine transporter for a full releasing effect.

Comparative Potency at Monoamine Transporters

The following table summarizes the available in vitro data for the monoamine releasing activity of a series of α-ethylphenethylamine analogs. It is important to note that these values are compiled from different studies and experimental conditions may vary.

| Compound | Amine Type | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |

| α-Ethylphenethylamine (AEPEA) | Primary | >1000 | 129 | >10000 |

| N-Methyl-α-ethylphenethylamine (MEPEA) | Secondary | 179 - 225[2] | 58[2] | 4698[2] |

| N,α-Diethylphenethylamine (DEPEA) | Tertiary | Partial Release (low efficacy)[1] | Full Release | Weak Activity |

EC50 values represent the concentration of the compound that elicits a half-maximal response in monoamine release assays.

Interpretation of Data:

-

Primary Amine (AEPEA): Exhibits a preference for norepinephrine release with significantly weaker activity at dopamine and serotonin transporters.

-

Secondary Amine (MEPEA): N-methylation increases potency at both DAT and NET compared to the primary amine, with a continued preference for NET. Serotonin transporter activity remains low.

-

Tertiary Amine (DEPEA): The addition of a second ethyl group on the nitrogen results in a notable shift in activity. While it remains a full NET releaser, its efficacy as a dopamine releaser is significantly diminished, indicating a partial agonist/releaser profile at DAT[1].

Experimental Protocols for Potency Determination

The determination of a compound's potency at monoamine transporters is typically achieved through in vitro assays using either isolated brain tissue (synaptosomes) or cell lines expressing the transporter of interest. Radioligand binding assays and monoamine release assays are two fundamental techniques employed.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the affinity of a test compound for the dopamine transporter by its ability to compete with a radiolabeled ligand that is known to bind to the transporter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Dissect rat striatal tissue on ice and homogenize in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4) and determine the protein concentration.

-

-